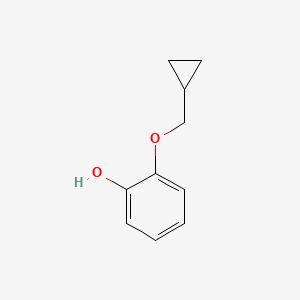

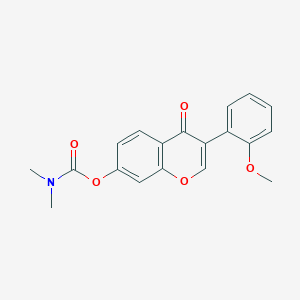

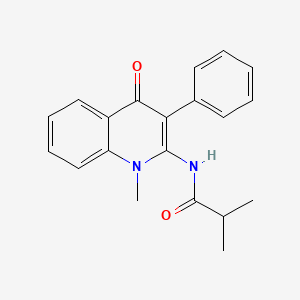

![molecular formula C21H22N2O4S B2776745 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 2034464-74-7](/img/structure/B2776745.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiophene derivatives, which are part of the structure of the compound, involves regioselective coupling reactions and electrophilic cyclization reactions . The synthesis of a similar molecule, (E)-1-(benzo[b]thiophen-3-yl)-N-(4-ethoxyphenyl)methanimine, involved a mixture of solutions containing 1-benzothiophene-3-carbaldehyde and 4-ethoxyaniline stirred for 1 hour under reflux .Molecular Structure Analysis

The molecular structure of the compound includes a benzo[b]thiophen-2-yl group and a 2-ethoxyphenyl group. The molecular electrostatic potential surface shows that the most negative regions are mainly located near N and O atoms while the most positive region is mainly located on S bonded C atom .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . A similar compound, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was tested for Sonogashira coupling reaction with different iodoaryl compounds .Wissenschaftliche Forschungsanwendungen

Cancer Research and Treatment

- A study found that hydroxyl-containing benzo[b]thiophene analogs exhibit selective antiproliferative activity against laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells, suggesting their potential in combinational cancer therapy (Haridevamuthu et al., 2023).

Chemical Synthesis and Catalysis

- Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides are facilitated by a catalytic system containing a thiophene-2-ylmethyl oxalamide derivative. This method is effective for various aromatic and aliphatic primary amides, indicating its utility in synthetic chemistry (De et al., 2017).

Biochemical Studies

- Research on a thiophene-containing naphthalimide derivative revealed its potential for developing fluorescent materials. This study highlights the importance of electron-donating groups and conjugated structures in enhancing fluorescence properties (Zhengneng et al., 2013).

Photovoltaic Applications

- A study explored the use of a benzo[b]thiophene derivative in ternary blend polymer solar cells. This material, acting as an electron-cascade acceptor, contributed to improved power conversion efficiency and provided more routes for charge transfer, demonstrating its potential in solar energy technology (Cheng et al., 2014).

Neuroprotection and Cognitive Enhancement

- The compound T-588, which contains a benzo[b]thiophen moiety, showed protective effects against toxicity and mitochondrial dysfunction in cultured astrocytes. Additionally, it improved place learning deficits in rats with hippocampal damage, suggesting its role as a cognitive enhancer (Phuagphong et al., 2004), (Nakada et al., 2001).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, have shown affinity towards 5-ht1a serotonin receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through intramolecular charge-transfer (ict) transitions . These transitions involve the movement of an electron from a donor (in this case, the benzo[b]thiophen-2-yl group) to an acceptor molecule.

Biochemical Pathways

If it indeed targets 5-ht1a serotonin receptors like its structural analogues, it could potentially influence serotonin signaling pathways, which play a crucial role in mood regulation, sleep, and other physiological processes .

Pharmacokinetics

The compound’s photophysical properties, such as major absorption bands and photoluminescence emissions, have been studied . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

If it interacts with 5-ht1a serotonin receptors, it could potentially influence neuronal signaling and thereby affect mood, sleep, and other physiological processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its photophysical properties, such as photoluminescence emissions, can be affected by the presence of structural variations, such as C–C bond fluctuations in the carborane cage and aromatic-ring free rotation .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-3-27-16-10-6-5-9-15(16)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-7-11-17(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLJKFZWDCRJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)

![(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2776666.png)

![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)